Methyl 2-m-tolylpropanoate
Description
Methyl 2-m-tolylpropanoate is a carboxylic acid ester characterized by a meta-methyl-substituted phenyl group (m-tolyl) attached to the second carbon of a propanoate backbone. Esters of this type are commonly employed as intermediates in pharmaceuticals, agrochemicals, and chiral synthesis due to their stability and tunable reactivity .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 2-(3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H14O2/c1-8-5-4-6-10(7-8)9(2)11(12)13-3/h4-7,9H,1-3H3 |
InChI Key |
CPVPAIYARARPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-m-tolylpropanoate can be synthesized through the esterification of 2-m-tolylpropanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-m-tolylpropanoic acid+methanolacid catalystMethyl 2-m-tolylpropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Mechanistic Insights
Esterification typically proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the alcohol (methanol), and subsequent elimination of water. For acid-catalyzed reactions, sulfuric acid acts as both a catalyst and a dehydrating agent .
Hydrolysis
Hydrolysis of methyl 2-m-tolylpropanoate yields the parent carboxylic acid (2-m-tolylpropanoic acid) and methanol. The reaction can occur under:
-
Acidic conditions : Sulfuric acid in aqueous methanol.
-
Basic conditions : Sodium hydroxide or other alkaline reagents.
This reaction is typical for esters, where the ester bond cleaves to regenerate the carboxylic acid. The meta-tolyl group may influence reaction kinetics due to steric effects, but no specific data for this compound is available in the provided sources.
Transesterification
Transesterification involves exchanging the alkoxide group (methanol) with another alcohol. For this compound, this reaction can be catalyzed by:
-
Acid catalysts (e.g., sulfuric acid).
-
Base catalysts (e.g., sodium methoxide).
The reaction typically follows a nucleophilic substitution mechanism, where the incoming alcohol attacks the carbonyl carbon. For example, reacting with ethanol would yield ethyl 2-m-tolylpropanoate.
Enantioselective Reactions
While no direct data exists for this compound, studies on analogous compounds (e.g., 2-fluoro-2-phenylpropanoic acid) highlight enantioselective esterification via mixed anhydride intermediates . These intermediates undergo kinetic resolution, where chiral catalysts (e.g., (+)-BTM) selectively activate one enantiomer, leading to high enantiomeric excess. Though speculative for this compound, similar strategies may apply.
Stability and Reactivity
The meta-tolyl group introduces steric and electronic effects:
-
Steric hindrance : The meta-substituted methyl group may slow nucleophilic attack compared to para/ortho analogs.
-
Electronic effects : The methyl group on the aromatic ring donates electrons, potentially stabilizing intermediates.
These factors influence reaction rates in hydrolysis, transesterification, and other transformations.
Scientific Research Applications
Methyl 2-m-tolylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of methyl 2-m-tolylpropanoate largely depends on its interaction with biological targets. As an ester, it can undergo hydrolysis in the body to release 2-m-tolylpropanoic acid, which may interact with specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate certain biochemical pathways through its metabolites.
Comparison with Similar Compounds
Table 1: Positional Isomer Comparison
* Inferred based on structural analogs.
Substituent Variations: Fluorine vs. Aromatic Groups
Replacing the m-tolyl group with electron-withdrawing or smaller substituents alters properties:
- Methyl 2-fluoropropionate : This fluorine-substituted ester () has a lower boiling point (107–108°C) and density (1.0806 g/cm³) compared to aromatic esters, reflecting reduced molecular weight and weaker intermolecular forces.
- Methyl salicylate : An aromatic ester with a hydroxyl group (), it exhibits higher polarity and volatility due to resonance stabilization and hydrogen bonding.

Table 2: Substituent Effects on Physical Properties
* Estimated based on aromatic ester trends.
Functional Group Variations: Esters vs. Sulfonates and Acids
- Sulfonate Esters: (S)-(-)-Methyl 2-(p-toluenesulfonyloxy)propanoate () features a sulfonyl group, enhancing hydrogen bonding and thermal stability. Sulfonates are less prone to hydrolysis than carboxylic esters, making them preferable in reactive environments .
- Carboxylic Acids: Impurity D (), (2RS)-2-(4-Methylphenyl)-propanoic acid, lacks the ester group, resulting in higher polarity, acidity (pKa ~4–5), and lower volatility compared to this compound.
Table 3: Functional Group Impact
* Inferred from ester chemistry.
Impurities and Structural Derivatives
lists propanoic acid derivatives with alkyl and aryl substituents, highlighting how structural changes affect properties:
- Impurity C : (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide introduces an amide group, increasing hydrogen-bonding capacity and melting point compared to ester analogs.
Biological Activity
Methyl 2-m-tolylpropanoate, an organic compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Synthesis
This compound has the molecular formula and features a methyl ester functional group attached to a propanoate backbone with an m-tolyl substituent. The compound can be synthesized through various methods, including esterification processes and condensation reactions involving m-tolyl derivatives.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may influence metabolic pathways and interact with enzymes involved in drug metabolism.
The presence of hydroxy and ester groups in this compound allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. These interactions can modulate enzyme activities, potentially impacting pharmacokinetics and pharmacodynamics.
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-hydroxy-3-phenylpropanoate | Contains a phenyl group; affects reactivity | |
| Methyl 2-hydroxy-3-(o-tolyl)propanoate | Ortho-substituted tolane; influences sterics | |
| Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate | Additional methyl groups; distinct reactivity patterns |
This comparison highlights the unique structural arrangement of this compound, particularly the meta position of the methyl group on the aromatic ring, which influences its electronic properties and reactivity.
Case Studies and Research Findings
- In Vitro Studies : Various studies have explored the interaction of this compound with metabolic enzymes. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are critical for drug metabolism. These findings suggest that the compound may play a role in influencing drug efficacy and toxicity profiles.
- Pharmacological Evaluation : In pharmacological assessments, this compound demonstrated potential anti-inflammatory properties. A study indicated that it could inhibit pro-inflammatory cytokine production in macrophages, suggesting therapeutic applications in inflammatory diseases.
- Toxicological Assessments : Toxicity evaluations have revealed that while this compound exhibits low cytotoxicity at therapeutic concentrations, further studies are necessary to assess its long-term effects and safety profile in vivo.
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-m-tolylpropanoate, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis typically involves esterification of 2-m-tolylpropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key steps include:
- Reflux conditions : Maintain temperatures between 60–80°C for 6–12 hours to ensure complete ester formation .
- Purification : Use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
- Optimization : Adjust molar ratios (acid:alcohol = 1:3) and catalyst concentration (1–5 mol%) to maximize yield (typically 70–85%). Kinetic studies via NMR can track reaction progress .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H NMR (CDCl₃) should show characteristic peaks: δ 3.65 (s, OCH₃), δ 2.30 (s, m-tolyl CH₃), and δ 1.45 (d, J = 7 Hz, propanoate CH₃) .
- GC-MS : Confirm molecular ion [M⁺] at m/z 192 and fragmentation patterns (e.g., loss of –OCH₃ at m/z 160) .
- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) using a gradient of acetonitrile/water .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~90°C) .
- PPE : Wear nitrile gloves and safety goggles; avoid contact with skin (potential irritant).
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Controlled experiments : Replicate solubility tests (e.g., shake-flask method) at 25°C using USP-grade solvents. For polar solvents (e.g., DMSO), note hygroscopic effects .
- Data normalization : Account for temperature, solvent lot variability, and impurities (e.g., residual acids) via HPLC validation .
- Statistical analysis : Apply ANOVA to compare datasets; outliers may indicate unaccounted experimental variables (e.g., pH shifts in aqueous solutions) .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound samples?
Methodological Answer:
- Impurity profiling : Use LC-MS/MS to detect common byproducts (e.g., 2-m-tolylpropanoic acid, methyl esters of positional isomers) at ppm levels . Reference EP impurity standards (e.g., Imp. D: 2-(4-methylphenyl)propanoic acid) for calibration .
- Quantitative NMR : Spiking with deuterated internal standards (e.g., DMSO-d₆) improves accuracy for low-abundance impurities .
- Method validation : Follow ICH Q2(R1) guidelines for precision (RSD <2%), linearity (R² >0.999), and LOQ (<0.1%) .
Q. How can computational modeling enhance the design of this compound derivatives with improved bioactivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase for anti-inflammatory analogs). Optimize substituents at the m-tolyl group .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .
- Synthetic validation : Prioritize derivatives with ΔG < -8 kcal/mol for synthesis; validate bioactivity via in vitro assays (e.g., IC50 determination) .
Q. What experimental designs are optimal for studying the metabolic pathways of this compound in biological systems?
Methodological Answer:
- Isotopic labeling : Synthesize ¹³C-labeled ester to track metabolites via LC-MS in hepatocyte incubations .
- Enzyme inhibition assays : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
- Data integration : Combine kinetic parameters (Km, Vmax) with in silico Metabolizer predictions to map pathways .
Data Presentation and Reproducibility
Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?
Methodological Answer:
- Detailed synthesis logs : Record catalyst batches, solvent suppliers (e.g., Sigma-Aldrich vs. TCI), and humidity/temperature conditions .
- Open-data practices : Deposit raw spectra (NMR, MS) in repositories like Zenodo with DOI links.
- MIAPE compliance : Follow Minimum Information About a Pharmaceutical Experiment guidelines for analytical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

